

Spectral data for Laserine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **Laserine**

Cat. No.: **B2997710**

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Spectral Data of Laserine: A Technical Guide

This guide provides a comprehensive overview of the spectral data for **Laserine**, a guaianolide sesquiterpene lactone. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Laserine

Laserine is a naturally occurring sesquiterpene lactone with the molecular formula $C_{21}H_{26}O_7$. [1] It belongs to the class of guaianolides and has been isolated from plants of the *Laserpitium* genus. The structural elucidation of **Laserine**, like other natural products, relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data

The following sections present the available spectral data for **Laserine**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule. The reported chemical shifts for **Laserine** are presented in Table 1.[1]

Table 1: ^{13}C NMR Chemical Shift Data for **Laserine**

Carbon Atom	Chemical Shift (δ) in ppm
1	51.3
2	25.4
3	35.8
4	139.8
5	128.2
6	82.5
7	50.1
8	71.9
9	41.2
10	76.8
11	139.1
12	170.2
13	120.5
14	16.5
15	17.1
OAc (C=O)	170.5
OAc (CH ₃)	21.1
OAng (C=O)	167.5
OAng (C α)	127.8
OAng (C β)	138.4
OAng (CH ₃ α)	20.6

| OAng (CH₃β) | 15.9 |

Solvent: CDCl₃ OAc: Acetoxy group OAng: Angeloyloxy group

The ¹H NMR spectrum reveals information about the proton environments and their connectivity. While a complete, authenticated ¹H NMR spectrum for **Laserine** is not publicly available, some characteristic signals have been reported. For instance, the presence of diastereomers can be suggested by doublets for methyl groups observed at δ 1.14 and 1.24 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For **Laserine**, the IR spectrum is expected to show characteristic absorption bands for its ester carbonyl groups (C=O) and carbon-carbon double bonds (C=C). The typical regions for these absorptions are:

- Ester C=O stretch: 1735-1750 cm⁻¹
- α,β-Unsaturated γ-lactone C=O stretch: ~1760 cm⁻¹
- C=C stretch: 1640-1680 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **Laserine** (C₂₁H₂₆O₇), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 390.1678 g/mol .

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the isolation and characterization of sesquiterpene lactones like **Laserine**.

Isolation of Laserine

- Extraction: The air-dried and powdered plant material (e.g., roots of *Laserpitium siler*) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity.
- Chromatographic Separation: The fraction containing the sesquiterpene lactones (typically the chloroform or ethyl acetate fraction) is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel and preparative thin-layer chromatography (TLC). The fractions are monitored by TLC to identify and isolate the pure compound.

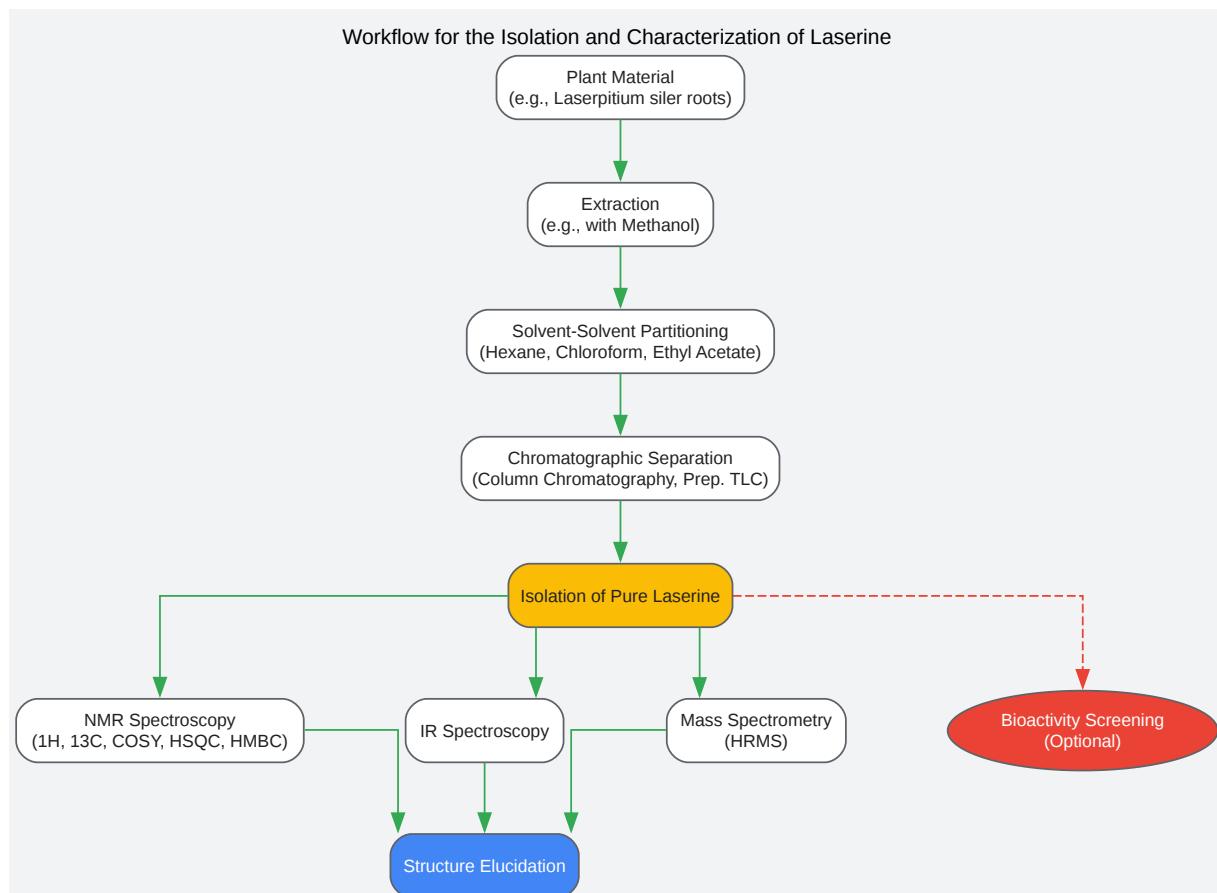
Spectroscopic Analysis

- Sample Preparation: A few milligrams of the purified **Laserine** are dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: Standard pulse sequences are used to acquire ^1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Sample Preparation: A small amount of the pure compound is analyzed as a thin film on a KBr pellet or in a suitable solvent (e.g., chloroform).
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.
- Data Acquisition: The spectrum is typically scanned over the range of $4000\text{-}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).
- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

- Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The analysis is performed in positive or negative ion mode to determine the accurate mass of the molecular ion ($[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$).

Workflow for Natural Product Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Laserine**.



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Caption: General workflow for isolating and identifying **Laserine**.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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